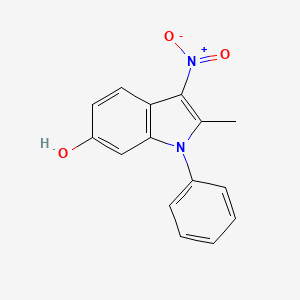
2-methyl-3-nitro-1-phenyl-1H-indol-6-ol
Overview
Description
2-methyl-3-nitro-1-phenyl-1H-indol-6-ol is a chemical compound that belongs to the family of indole derivatives. This chemical compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of 2-methyl-3-nitro-1-phenyl-1H-indol-6-ol is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Furthermore, it has been reported to inhibit the activity of various enzymes involved in cancer progression, such as matrix metalloproteinases and topoisomerases.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-3-nitro-1-phenyl-1H-indol-6-ol can induce apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound has been shown to inhibit the production of reactive oxygen species, which play a crucial role in cancer development. Additionally, 2-methyl-3-nitro-1-phenyl-1H-indol-6-ol has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-3-nitro-1-phenyl-1H-indol-6-ol in lab experiments is its potent anticancer activity against various cancer cell lines. Moreover, this compound has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, which make it a potential candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its low solubility in water, which may affect its bioavailability, and its potential toxicity at high concentrations.
Future Directions
The potential applications of 2-methyl-3-nitro-1-phenyl-1H-indol-6-ol in medicinal chemistry, biochemistry, and pharmacology are vast. Some of the future directions for research on this compound include investigating its mechanism of action in more detail, exploring its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease, and developing new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 2-methyl-3-nitro-1-phenyl-1H-indol-6-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields.
Synthesis Methods
The synthesis of 2-methyl-3-nitro-1-phenyl-1H-indol-6-ol involves the reaction of 2-methyl-3-nitrophenylhydrazine with 2-acetylindole in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then subjected to hydrolysis to obtain 2-methyl-3-nitro-1-phenyl-1H-indol-6-ol.
Scientific Research Applications
2-methyl-3-nitro-1-phenyl-1H-indol-6-ol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties.
properties
IUPAC Name |
2-methyl-3-nitro-1-phenylindol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-15(17(19)20)13-8-7-12(18)9-14(13)16(10)11-5-3-2-4-6-11/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPAIPMOMWBKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319694 | |
| Record name | 2-methyl-3-nitro-1-phenylindol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
147591-44-4 | |
| Record name | 2-methyl-3-nitro-1-phenylindol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



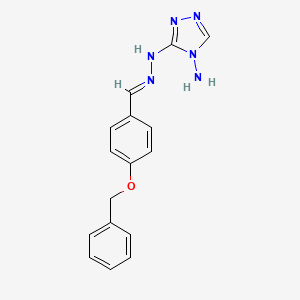

![N'-[(2-chlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5816349.png)
![4-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5816372.png)
![N-{[benzyl(methyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5816380.png)
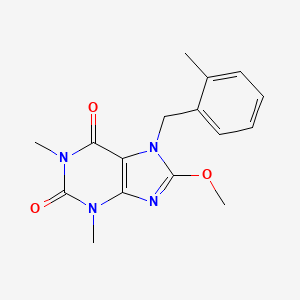
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5816386.png)
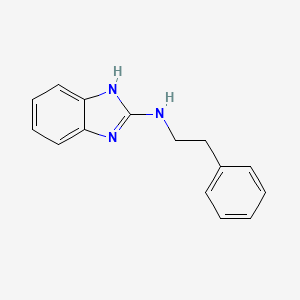
![4-ethoxy-2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5816394.png)

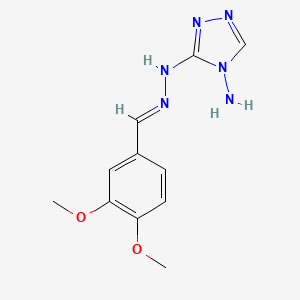
![N'-{3,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzylidene}-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B5816418.png)
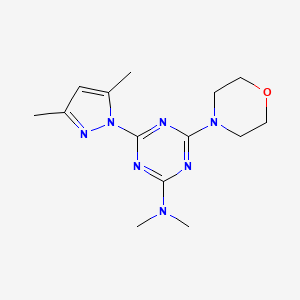
![1-[(2,3-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5816432.png)